An In-depth Technical Guide to L-Leucyl-L-Leucine Methyl Ester Hydrochloride: Core Properties and Experimental Applications
An In-depth Technical Guide to L-Leucyl-L-Leucine Methyl Ester Hydrochloride: Core Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with selective cytotoxicity towards specific immune cell populations. This dipeptide methyl ester serves as a valuable tool in immunology and cell biology research to study lysosomal function and induce apoptosis in cells rich in the lysosomal enzyme dipeptidyl peptidase I (DPPI). This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of LLME. It details its mechanism of action, which involves intracellular conversion to a membranolytic polymer, leading to lysosomal membrane permeabilization and subsequent cell death. This document also includes detailed experimental protocols for the synthesis, analysis, and application of LLME in cellular assays, alongside visual representations of its signaling pathway and experimental workflows.
Core Properties of L-Leucyl-L-Leucine Methyl Ester Hydrochloride
L-Leucyl-L-leucine methyl ester hydrochloride, also known as LLME or LLOMe, is a dipeptide derivative that has garnered significant interest for its ability to selectively eliminate cytotoxic lymphocytes.[1][2][3] Its utility as a research tool is rooted in its specific mechanism of action, which is initiated within the lysosomal compartment of susceptible cells.
Physicochemical Properties
LLME is a white to off-white crystalline solid.[4][5] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 6491-83-4 | [4][6][7] |
| Molecular Formula | C₁₃H₂₇ClN₂O₃ | [3][6] |
| Formula Weight | 294.82 g/mol | [4][6] |
| Purity | >95% | [4] |
| Formulation | Crystalline solid | [4] |
| Solubility | DMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLDMF: 10 mg/mL | [4] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [5] |
Biological Properties
The biological activity of LLME is intrinsically linked to its lysosomotropic nature.[8][9][10] It readily enters cells, likely through endocytosis, and accumulates in the acidic environment of lysosomes.[9][10]
Mechanism of Action:
The cytotoxicity of LLME is not inherent to the molecule itself but is a result of its enzymatic conversion within the lysosome. The key enzyme responsible for this transformation is dipeptidyl peptidase I (DPPI) , also known as cathepsin C.[4][9][11] Cells with high concentrations of DPPI, such as cytotoxic T lymphocytes and natural killer (NK) cells, are particularly susceptible to LLME's effects.[4][9][11]
The process unfolds as follows:
-
Cellular Uptake and Lysosomal Accumulation: LLME is taken up by cells and localizes to the lysosomes.[9][10]
-
Enzymatic Conversion: Inside the lysosome, DPPI catalyzes the polymerization of L-leucyl-L-leucine methyl ester into a larger, less soluble polymer.[4][9][12]
-
Lysosomal Membrane Permeabilization (LMP): This newly formed polymer disrupts the integrity of the lysosomal membrane, leading to its permeabilization.[12][13]
-
Release of Lysosomal Hydrolases: The compromised lysosomal membrane allows for the leakage of various hydrolytic enzymes, including cathepsins, into the cytosol.[14]
-
Induction of Apoptosis: The release of these enzymes and the overall disruption of lysosomal function trigger the apoptotic cascade, leading to programmed cell death.[10] This can involve DNA fragmentation and caspase activation.[4][13]
LLME has been shown to selectively eliminate cytotoxic lymphocytes, including NK cells and CD8+ T cells, while having minimal effect on B cells and helper T cells.[4][7] This selectivity is attributed to the differential expression of DPPI among lymphocyte subsets.[11] It also induces the death of monocytes and polymorphonuclear leukocytes.[4][7]
Signaling Pathways and Cellular Response
The primary signaling event initiated by LLME is the induction of lysosomal stress and damage. This triggers a cellular response aimed at either repairing the damage or initiating cell death if the damage is too severe. A key pathway involved in the response to lysosomal damage is mediated by the MiT/TFE family of transcription factors , which includes TFEB, TFE3, and MITF.[15][16] These transcription factors are master regulators of lysosomal biogenesis and autophagy.[15][16]
Upon LLME-induced lysosomal membrane permeabilization, these transcription factors translocate to the nucleus, where they activate the expression of genes involved in lysosomal repair and biogenesis.[15] This represents a cellular defense mechanism to counteract the damage caused by LLME.[15] However, if the lysosomal damage is extensive, the pro-apoptotic signals will dominate, leading to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments involving L-Leucyl-L-Leucine methyl ester hydrochloride.
Synthesis of L-Leucyl-L-Leucine Methyl Ester Hydrochloride
A common method for the synthesis of amino acid methyl esters involves the use of thionyl chloride in methanol (B129727).
Materials:
-
L-leucine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round bottom flask
-
Constant pressure dropping funnel with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
NaOH solution (for trapping off-gas)
-
Thin Layer Chromatography (TLC) supplies
-
2% ninhydrin (B49086) in ethanol (B145695) (for TLC visualization)
Procedure:
-
Set up a 100 mL round bottom flask in an ice bath with a magnetic stirrer.
-
Add 60 mL of methanol to the flask.
-
Slowly and dropwise, add 4 mL of thionyl chloride through a constant pressure dropping funnel. Ensure the off-gas is trapped using a NaOH solution.
-
Stir the reaction mixture in the ice bath for 1 hour.
-
Add 8 mmol of L-leucine to the reaction mixture and continue stirring at room temperature for 30 minutes.
-
Increase the temperature to 66°C and reflux the reaction for 6 hours.
-
Monitor the reaction progress using TLC with a 2% ninhydrin in ethanol solution for visualization. The reaction is complete when the L-leucine spot disappears.
-
Once the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain L-leucine methyl ester hydrochloride.[8]
Note: This protocol is for the synthesis of the single amino acid ester. The synthesis of the dipeptide L-leucyl-L-leucine methyl ester involves peptide coupling steps, which are more complex and typically involve protecting groups and coupling reagents like DCC/HOBt.[17]
Assessment of Lysosomal Membrane Permeabilization (LMP)
Acridine orange (AO) is a lysosomotropic weak base that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.[12][18][19][20]
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well plate
-
L-Leucyl-L-Leucine methyl ester hydrochloride (LLME)
-
Acridine Orange (AO) staining solution (e.g., 2 µg/mL in culture medium)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader with appropriate filters
Procedure:
-
Seed cells on a suitable culture vessel and allow them to adhere.
-
Incubate the cells with AO staining solution for 15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Treat the cells with the desired concentration of LLME (e.g., 0.25 mM to 4 mM) for the desired duration (e.g., 10 minutes to a few hours).[13]
-
Observe the cells under a fluorescence microscope. Intact lysosomes will appear as red puncta, while LMP will result in a diffuse green fluorescence throughout the cell.[12][18]
-
For quantitative analysis, a microplate reader can be used to measure the change in red and green fluorescence intensity over time.[12][18]
Galectins are cytosolic proteins that bind to glycans exposed on the luminal side of the lysosomal membrane upon damage. The translocation of galectin-3 from a diffuse cytosolic pattern to distinct puncta co-localizing with lysosomal markers is a sensitive indicator of LMP.[2][3][6][7][21]
Materials:
-
Cells cultured on glass-bottom dishes
-
LLME
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody against Galectin-3
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Plate cells in glass-bottom dishes and grow to 50-70% confluency.
-
Treat cells with LLME (e.g., 500 µM - 1 mM) for 1 hour.[6][7]
-
Remove the LLME-containing medium and replace it with fresh medium.
-
Incubate for the desired chase period (e.g., up to 10 hours) to observe the cellular response.[6][7]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with primary antibodies against Galectin-3 and LAMP1.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Image the cells using a confocal microscope to observe Galectin-3 puncta co-localizing with LAMP1.[6][7]
Cell Viability and Apoptosis Assays
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product.[22][23][24]
Materials:
-
Cells seeded in a 96-well plate
-
LLME
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with various concentrations of LLME for the desired time period.
-
For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[22][24]
-
Cell viability is proportional to the absorbance.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.[25][26]
Materials:
-
Cells treated with LLME
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with LLME.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of L-leucyl-L-leucine methyl ester hydrochloride. The spectra will show characteristic peaks corresponding to the protons and carbons in the molecule.[8][11][27]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of LLME. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[5][28] Derivatization with agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to enhance detection.[28]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of LLME.[5] Techniques such as electrospray ionization (ESI) can be coupled with liquid chromatography (LC-MS) for comprehensive analysis.[17]
Safety and Handling
L-Leucyl-L-Leucine methyl ester hydrochloride should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses.[12] Avoid inhalation of dust and contact with skin and eyes.[12][23] Store the compound in a tightly sealed container in a cool, dry place.[12]
Conclusion
L-Leucyl-L-leucine methyl ester hydrochloride is a powerful and specific tool for researchers studying lysosomal biology and immunology. Its well-defined mechanism of action, centered on DPPI-mediated polymerization and subsequent lysosomal membrane permeabilization, allows for the targeted induction of apoptosis in specific cell types. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective application of LLME in a research setting, facilitating further discoveries in cellular and molecular biology.
References
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- 7. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 8. Methyl L-leucinate hydrochloride synthesis - chemicalbook [chemicalbook.com]
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- 10. benchchem.com [benchchem.com]
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- 17. rsc.org [rsc.org]
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- 19. researchgate.net [researchgate.net]
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- 21. A novel tool for detecting lysosomal membrane permeabilization by high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
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